molecular formula C27H25NO6 B265556 4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265556
M. Wt: 459.5 g/mol
InChI Key: HQJDJFAGLNGJAP-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyrrolones and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidative properties.

Scientific Research Applications

4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell lines and animal models. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
This compound has also been studied for its anti-tumor properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and to increase the levels of antioxidants in cells and tissues. This compound has also been shown to reduce the levels of lipid peroxidation, a process that damages cell membranes and contributes to various diseases.

Advantages and Limitations for Lab Experiments

4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. This compound is also stable under various conditions, which makes it suitable for various assays and experiments.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its anti-inflammatory and anti-tumor properties in animal models and clinical trials. Another direction is to study its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new synthesis methods and derivatives of this compound could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-benzoyl-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 3,4-dimethoxyphenylacetic acid with 4-ethoxybenzaldehyde in the presence of a base catalyst, followed by cyclization with ethyl acetoacetate and benzoyl chloride. The resulting product is then hydrolyzed to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25NO6/c1-4-34-20-13-11-19(12-14-20)28-24(18-10-15-21(32-2)22(16-18)33-3)23(26(30)27(28)31)25(29)17-8-6-5-7-9-17/h5-16,24,29H,4H2,1-3H3/b25-23-

InChI Key

HQJDJFAGLNGJAP-BZZOAKBMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC

SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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